2-(4-ETHOXYPHENYL)-9-METHYL-4-(METHYLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE
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Overview
Description
2-(4-Ethoxyphenyl)-9-methyl-4-(methylsulfanyl)-5H-chromeno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of chromeno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes an ethoxyphenyl group, a methyl group, and a methylsulfanyl group, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 2-(4-ethoxyphenyl)-9-methyl-4-(methylsulfanyl)-5H-chromeno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 5-acetyl-4-aminopyrimidines with appropriate reagents. For instance, heating 5-acetyl-4-aminopyrimidines with MeONa in BuOH under reflux conditions can lead to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives
Chemical Reactions Analysis
2-(4-Ethoxyphenyl)-9-methyl-4-(methylsulfanyl)-5H-chromeno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems, which can be catalyzed by bases like MeONa.
Scientific Research Applications
2-(4-Ethoxyphenyl)-9-methyl-4-(methylsulfanyl)-5H-chromeno[2,3-d]pyrimidine has shown promise in various scientific research applications:
Anticancer Activity: Compounds with similar structures have been evaluated for their ability to inhibit cancer cell growth by targeting specific kinases and signaling pathways.
Antimicrobial Activity: The compound’s structural features make it a potential candidate for developing new antimicrobial agents.
Pharmacological Studies: The compound can be used as a scaffold for designing new drugs with improved efficacy and selectivity.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-9-methyl-4-(methylsulfanyl)-5H-chromeno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of key signaling proteins . This inhibition can lead to the disruption of cellular processes such as cell proliferation and survival.
Comparison with Similar Compounds
2-(4-Ethoxyphenyl)-9-methyl-4-(methylsulfanyl)-5H-chromeno[2,3-d]pyrimidine can be compared with other pyrido[2,3-d]pyrimidine derivatives, such as:
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and chemical reactivity.
Thieno[2,3-d]pyrimidines: These compounds have a sulfur atom in the heterocyclic ring, which can influence their pharmacological properties.
The unique combination of the ethoxyphenyl, methyl, and methylsulfanyl groups in this compound distinguishes it from other related compounds and contributes to its specific chemical and biological characteristics.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-9-methyl-4-methylsulfanyl-5H-chromeno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-4-24-16-10-8-14(9-11-16)19-22-20-17(21(23-19)26-3)12-15-7-5-6-13(2)18(15)25-20/h5-11H,4,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPAOKZEZFFDQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC(=C4O3)C)C(=N2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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